molecular formula C22H16ClN5OS2 B359185 3,6-diamino-N-{2-[(2-chlorobenzyl)sulfanyl]phenyl}-5-cyanothieno[2,3-b]pyridine-2-carboxamide CAS No. 488088-00-2

3,6-diamino-N-{2-[(2-chlorobenzyl)sulfanyl]phenyl}-5-cyanothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B359185
CAS No.: 488088-00-2
M. Wt: 466g/mol
InChI Key: JUEDYRCWBCBOPZ-UHFFFAOYSA-N
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Description

3,6-diamino-N-{2-[(2-chlorobenzyl)sulfanyl]phenyl}-5-cyanothieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diamino-N-{2-[(2-chlorobenzyl)sulfanyl]phenyl}-5-cyanothieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-b]pyridine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone can form the thieno[2,3-b]pyridine core, which is then further functionalized with various substituents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are environmentally friendly and economically viable is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,6-diamino-N-{2-[(2-chlorobenzyl)sulfanyl]phenyl}-5-cyanothieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3,6-diamino-N-{2-[(2-chlorobenzyl)sulfanyl]phenyl}-5-cyanothieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-diamino-N-{2-[(2-chlorobenzyl)sulfanyl]phenyl}-5-cyanothieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Phenylsulfanyl derivatives: Compounds with a phenylsulfanyl group also show comparable chemical reactivity and applications.

Uniqueness

What sets 3,6-diamino-N-{2-[(2-chlorobenzyl)sulfanyl]phenyl}-5-cyanothieno[2,3-b]pyridine-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

488088-00-2

Molecular Formula

C22H16ClN5OS2

Molecular Weight

466g/mol

IUPAC Name

3,6-diamino-N-[2-[(2-chlorophenyl)methylsulfanyl]phenyl]-5-cyanothieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H16ClN5OS2/c23-15-6-2-1-5-12(15)11-30-17-8-4-3-7-16(17)27-21(29)19-18(25)14-9-13(10-24)20(26)28-22(14)31-19/h1-9H,11,25H2,(H2,26,28)(H,27,29)

InChI Key

JUEDYRCWBCBOPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2NC(=O)C3=C(C4=C(S3)N=C(C(=C4)C#N)N)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2NC(=O)C3=C(C4=C(S3)N=C(C(=C4)C#N)N)N)Cl

Origin of Product

United States

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